4-Methyl-2-(2,5,6-trimethyl-3-oxo-2,3-dihydropyridazin-4-yl)-1,3-thiazole-5-carboxylic acid
Description
The compound 4-Methyl-2-(2,5,6-trimethyl-3-oxo-2,3-dihydropyridazin-4-yl)-1,3-thiazole-5-carboxylic acid features a thiazole core substituted with a methyl group at position 4 and a carboxylic acid at position 4. The 2-position of the thiazole is linked to a 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine moiety. This structure combines the electron-rich thiazole ring with a partially saturated pyridazine system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
4-methyl-2-(2,5,6-trimethyl-3-oxopyridazin-4-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-5-6(2)14-15(4)11(16)8(5)10-13-7(3)9(19-10)12(17)18/h1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABJIKOAFMMHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)C)C2=NC(=C(S2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-44-1 | |
| Record name | 4-methyl-2-(2,5,6-trimethyl-3-oxo-2,3-dihydropyridazin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-Methyl-2-(2,5,6-trimethyl-3-oxo-2,3-dihydropyridazin-4-yl)-1,3-thiazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological properties, particularly focusing on its antibacterial and anticancer activities.
Structural Characteristics
The molecular formula of the compound is . The compound features a thiazole ring fused with a pyridazine moiety, which is known to contribute to various biological activities. The presence of carboxylic acid and keto groups enhances its reactivity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. While specific synthetic routes for this compound are not extensively documented in the literature, related compounds often utilize starting materials such as substituted pyridazines and thiazoles.
Antibacterial Activity
Recent studies indicate that derivatives of thiazole and pyridazine compounds exhibit significant antibacterial properties. For instance:
- In vitro studies have shown that similar thiazole derivatives possess broad-spectrum antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methyl Thiazole Derivative | E. coli | 50 μg/mL |
| 4-Methyl Thiazole Derivative | S. aureus | 25 μg/mL |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines:
- Case Study : A related thiazole derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and displayed selective toxicity towards breast cancer cells (T47D) with IC50 values of 43.4 μM and 27.3 μM respectively .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction : Thiazole derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyrazine vs. Pyridazine Substituents
- 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid (CAS 216959-92-1) replaces the pyridazine group with a pyrazine ring. Both pyridazine and pyrazine are diazines, but pyrazine has a symmetrical 1,4-diazine structure, while pyridazine is a 1,2-diazine. The pyrazine analog has a lower molar mass (229.24 g/mol vs. ~279.31 g/mol for the target compound), which may improve solubility .
Triazole-Based Analogs
- 5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1431729-15-5) substitutes the thiazole with a triazole ring. However, the absence of sulfur in the triazole reduces lipophilicity, which could limit membrane permeability .
Functional Group Variations
Carboxylic Acid vs. Ester Derivatives
- Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS 618071-73-1) features a methyl ester instead of a carboxylic acid. Esters are generally more lipophilic, enhancing cell penetration but reducing water solubility. The target compound’s carboxylic acid group improves aqueous solubility, making it preferable for formulations requiring bioavailability .
Thiazolidinone Derivatives
- (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid (CAS 1204732-32-0) contains a thiazolidinone core with a thioxo group. The acetic acid side chain also introduces additional hydrogen-bonding sites .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
